
(S,RS)-AHPC-PEG4-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Carboxylic acids, activating agents
Conditions: Acidic or basic conditions, depending on the specific reaction
Industrial Production Methods
Industrial production of (S,RS)-AHPC-PEG4-acid involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve large-scale production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,RS)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Commonly used methods include:
-
Step 1: Synthesis of AHPC Core
Reagents: Aryl halides, amines
Conditions: Palladium-catalyzed coupling reactions
-
Step 2: Attachment of PEG4 Linker
Reagents: PEG4 derivatives, coupling agents
Conditions: Mild temperatures, inert atmosphere
化学反応の分析
Types of Reactions
(S,RS)-AHPC-PEG4-acid undergoes various chemical reactions, including:
Oxidation: Conversion of the acid functional group to other oxidized forms.
Reduction: Reduction of the aryl halide to form different derivatives.
Substitution: Replacement of functional groups on the AHPC core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S,RS)-AHPC-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems.
作用機序
The mechanism of action of (S,RS)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as receptors or enzymes. The PEG4 linker enhances its solubility and bioavailability, allowing it to effectively reach its targets. The acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-receptor complex.
類似化合物との比較
Similar Compounds
AHPC-PEG3-acid: Similar structure but with a shorter PEG linker.
AHPC-PEG5-acid: Similar structure but with a longer PEG linker.
AHPC-PEG4-amine: Similar structure but with an amine functional group instead of an acid.
Uniqueness
(S,RS)-AHPC-PEG4-acid stands out due to its balanced PEG4 linker length, which provides optimal solubility and stability. The acid functional group also offers unique reactivity compared to other functional groups, making it versatile for various applications.
特性
分子式 |
C34H50N4O10S |
|---|---|
分子量 |
706.8 g/mol |
IUPAC名 |
3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42) |
InChIキー |
WCMFOLDVYYDUGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




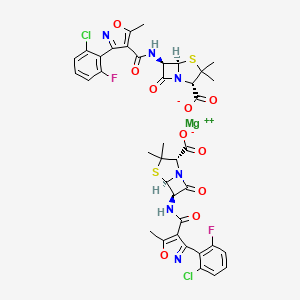

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
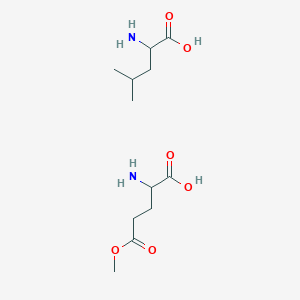
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
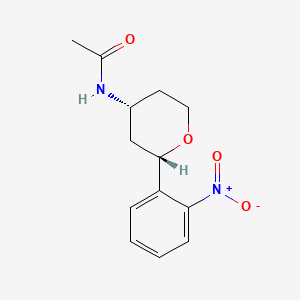
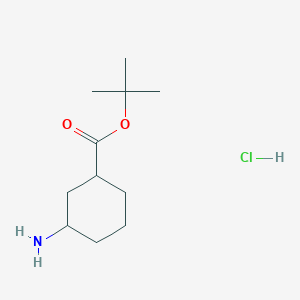
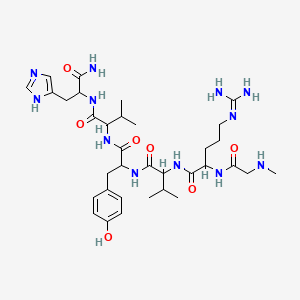
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)


